BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide to 3-(Allyloxy)oxetane
(CAS: 6777-00-0)

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 3-(Allyloxy)oxetane

Cat. No.: B1330429

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 3-(Allyloxy)oxetane (CAS
Number: 6777-00-0), a heterocyclic building block with growing interest in medicinal chemistry
and materials science. The oxetane ring, a four-membered cyclic ether, is recognized as a
valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved
physicochemical properties in drug candidates, such as enhanced solubility and metabolic
stability. This document summarizes the known physicochemical properties, outlines a
probable synthetic route, and provides predicted spectroscopic data to facilitate its use in
research and development.

Physicochemical Properties

3-(Allyloxy)oxetane is a colorless to almost colorless liquid at room temperature. A summary
of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-(Allyloxy)oxetane
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Property Value Source(s)
CAS Number 6777-00-0 Generic
Molecular Formula Cé6H1002 [1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorl.ess' to Almost colorless 1]

clear liquid
Boiling Point 64 °C @ 25 mmHg [1]
Density 0.98 g/cm?3 [1]
Refractive Index 1.44 [1]
Purity >95% (GC) Generic
XLogP3 0.4 [1]
Topological Polar Surface Area  18.5 A2 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor
CZuntg p : ]
Rotatable Bond Count 3 [1]

Synthesis Protocol

A common and effective method for the synthesis of 3-(Allyloxy)oxetane is the Williamson
ether synthesis. This reaction involves the deprotonation of 3-hydroxyoxetane to form an
alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide, typically
allyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

o 3-Hydroxyoxetane
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Allyl bromide

Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
Saturated aqueous ammonium chloride (NH4Cl) solution

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation
setup or chromatography columns)

Procedure:

To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous THF under an inert atmosphere
(e.g., nitrogen or argon), slowly add sodium hydride (1.1 eq) at O °C.

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and
stir for an additional 1 hour to ensure complete formation of the alkoxide.

Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the
reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous
NHa4Cl solution.

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous MgSOa4 or Na2SOa.
Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography on silica gel to
yield 3-(Allyloxy)oxetane.
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Caption: Synthetic workflow for 3-(Allyloxy)oxetane.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 3-(Allyloxy)oxetane is not readily available in
public databases. The following tables provide predicted data based on the chemical structure
and typical values for similar compounds.

'H NMR Spectroscopy (Predicted)

Table 2: Predicted *H NMR Chemical Shifts and Coupling Constants for 3-(Allyloxy)oxetane

. Predicted Chemical o Coupling Constant
Proton Assignment . Multiplicity
Shift (0, ppm) (J, Hz)

H-a (CH2) ~46-48 m

H-b (CH) ~4.4-46 m

H-c (CH-2) ~40-4.2 d ~55

H-d (CH) ~5.8-6.0 m

H-e (CH2) ~51-53 m

3C NMR Spectroscopy (Predicted)

Table 3: Predicted 13C NMR Chemical Shifts for 3-(Allyloxy)oxetane

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-1(CHz) ~74-76

C-2 (CH) ~70-72

C-3 (CH2) ~70-72

C-4 (CH) ~134-136

C-5 (CHz2) ~116 - 118
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FT-IR Spectroscopy (Predicted)

Table 4: Predicted FT-IR Absorption Bands for 3-(Allyloxy)oxetane

Wavenumber (cm~—?) Vibration Type Functional Group
~ 3080 C-H stretch =C-H (alkene)

~ 2950 - 2850 C-H stretch C-H (alkane)

~ 1645 C=C stretch C=C (alkene)

~ 1100 C-O stretch C-O-C (ether)

~ 980 C-O stretch Oxetane ring

Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectrum of 3-(Allyloxy)oxetane is expected to show a molecular
ion peak (M*) at m/z 114. Key fragmentation patterns would likely involve cleavage of the allyl
group and fragmentation of the oxetane ring.

Table 5: Predicted Key Mass Spectrum Fragments for 3-(Allyloxy)oxetane

miz Possible Fragment

114 [M]*

99 [M - CHs]*

85 [M - C2Hs]*

73 [M - CsHs]* (loss of allyl group)
57 [C3HsO]*

41 [CsHs]* (allyl cation)

Applications in Drug Development and Research
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The oxetane moiety is increasingly utilized in medicinal chemistry as a bioisosteric replacement
for gem-dimethyl and carbonyl groups. This substitution can lead to significant improvements in
a molecule's physicochemical properties, including:

 Increased Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility
of a parent molecule.

o Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic
degradation compared to more labile functional groups.

o Modulation of Lipophilicity: Introduction of an oxetane can fine-tune the lipophilicity (LogP) of
a compound, which is a critical parameter for drug absorption and distribution.

3-(Allyloxy)oxetane, with its reactive allyl group, serves as a versatile building block for the
introduction of the oxetane motif into more complex molecules through various chemical
transformations such as hydroboration-oxidation, epoxidation, and olefin metathesis. There is
also potential for this compound to be explored as an antineoplastic and anti-inflammatory
agent[1].

Caption: Analytical workflow for 3-(Allyloxy)oxetane.

Safety Information

Detailed toxicology data for 3-(Allyloxy)oxetane is not widely available. As with all laboratory
chemicals, it should be handled with appropriate personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated
fume hood.

Conclusion

3-(Allyloxy)oxetane is a valuable chemical intermediate with significant potential in drug
discovery and materials science. This guide provides a foundational understanding of its
properties and synthesis, which can aid researchers in its effective utilization. Further
experimental validation of the predicted spectroscopic data is encouraged to build a more
complete characterization profile of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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